- LSD1 inhibitor and preparation method and application thereof, World Intellectual Property Organization, , ,

Cas no 956531-83-2 (1-(hydroxymethyl)cyclobutane-1-carbonitrile)

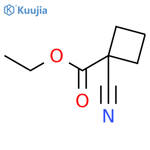

956531-83-2 structure

Nome del prodotto:1-(hydroxymethyl)cyclobutane-1-carbonitrile

Numero CAS:956531-83-2

MF:C6H9NO

MW:111.141761541367

MDL:MFCD19103511

CID:4667528

PubChem ID:56760835

1-(hydroxymethyl)cyclobutane-1-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(hydroxymethyl)cyclobutane-1-carbonitrile

- Cyclobutanecarbonitrile, 1-(hydroxymethyl)-

- tert-butyl 3-allyl-3-hydroxyazetidine-73-carboxylate

- 1-Hydroxymethyl-cyclobutanecarbon

- 1-(Hydroxymethyl)cyclobutanecarbonitrile (ACI)

- 1-Hydroxymethyl-cyclobutanecarbonitrile

- SB40305

- SY153529

- 1-?(hydroxymethyl)?cyclobutanecarbonitr?ile

- 1-(hydroxymethyl)cyclobutanecarbonitrile

- EN300-139606

- SCHEMBL4126698

- AT20270

- AKOS015959823

- SY140287

- CS-0140428

- 956531-83-2

- DB-102803

- MFCD19103511

- LS-05261

- ALBB-016804

-

- MDL: MFCD19103511

- Inchi: 1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2

- Chiave InChI: NCEHIMDMICMIQF-UHFFFAOYSA-N

- Sorrisi: N#CC1(CCC1)CO

Proprietà calcolate

- Massa esatta: 111.068413911g/mol

- Massa monoisotopica: 111.068413911g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 8

- Conta legami ruotabili: 1

- Complessità: 129

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.1

- Superficie polare topologica: 44Ų

1-(hydroxymethyl)cyclobutane-1-carbonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-139606-1.0g |

1-(hydroxymethyl)cyclobutane-1-carbonitrile |

956531-83-2 | 95% | 1g |

$440.0 | 2023-06-08 | |

| eNovation Chemicals LLC | Y1106152-5g |

1-(hydroxymethyl)cyclobutane-1-carbonitrile |

956531-83-2 | 95% | 5g |

$1400 | 2024-07-23 | |

| eNovation Chemicals LLC | D966680-250mg |

1-Hydroxymethyl-cyclobutanecarbonitrile |

956531-83-2 | 95% | 250mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | D966680-500mg |

1-Hydroxymethyl-cyclobutanecarbonitrile |

956531-83-2 | 95% | 500mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | D966680-5g |

1-Hydroxymethyl-cyclobutanecarbonitrile |

956531-83-2 | 95% | 5g |

$1960 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0663-50mg |

1-Hydroxymethyl-cyclobutanecarbonitrile |

956531-83-2 | 97% | 50mg |

¥1092.99 | 2025-01-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00790766-10g |

1-(hydroxymethyl)cyclobutane-1-carbonitrile |

956531-83-2 | 97% | 10g |

¥6414.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1586-10G |

1-(hydroxymethyl)cyclobutane-1-carbonitrile |

956531-83-2 | 97% | 10g |

¥ 6,415.00 | 2023-04-12 | |

| TRC | H948503-50mg |

1-(hydroxymethyl)cyclobutanecarbonitrile |

956531-83-2 | 50mg |

$ 115.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | D966680-1g |

1-Hydroxymethyl-cyclobutanecarbonitrile |

956531-83-2 | 95% | 1g |

$500 | 2024-07-28 |

1-(hydroxymethyl)cyclobutane-1-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium borohydride Solvents: Methanol ; 0 °C; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol , 1,2-Dimethoxyethane ; 0 °C; 16 h, 0 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Preparation of tricyclic carboxamides as hepatitis B core protein modulators, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol , 1,2-Dimethoxyethane ; 3 h, 0 °C; 0 °C → rt; 24 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides, European Journal of Organic Chemistry, 2021, 2021(47), 6530-6540

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 1 h, 25 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of bifunctional compounds as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C → rt; 18 h, rt

1.2 Reagents: Methanol ; rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Methanol ; rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Riferimento

- 3-(5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and their use in the treatment of Ikaros family zinc finger 2 (IKZF2)-dependent diseases, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water ; rt; 1 h, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Preparation of 3-[2-(piperidin-4-yl)ethyl]benzo[b]isoxazole derivatives having acetylcholine esterase-inhibitory and serotonin uptake-inhibitory activity, World Intellectual Property Organization, , ,

1-(hydroxymethyl)cyclobutane-1-carbonitrile Raw materials

1-(hydroxymethyl)cyclobutane-1-carbonitrile Preparation Products

1-(hydroxymethyl)cyclobutane-1-carbonitrile Letteratura correlata

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

956531-83-2 (1-(hydroxymethyl)cyclobutane-1-carbonitrile) Prodotti correlati

- 77012-31-8(DehydropachyMic acid)

- 941980-93-4(2-2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(2,4,6-trimethylphenyl)acetamide)

- 1896743-32-0(4-2-(methylsulfanyl)phenylbutan-1-amine)

- 1805355-11-6(3-Cyano-6-(difluoromethyl)-2-hydroxy-4-iodopyridine)

- 1782541-77-8(5-(Difluoromethyl)isoindoline)

- 1256355-85-7(2-(2,6-Dichlorophenylmethoxy)phenylboronic acid)

- 1804781-73-4(4-(Difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 80604-68-8(3'-O-(β-Hydroxyethyl)diosmin)

- 2171840-61-0(tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(3-methoxypropyl)carbamate)

- 1936403-38-1(3-Cyclopropylazetidine-3-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:956531-83-2)1-(hydroxymethyl)cyclobutane-1-carbonitrile

Purezza:99%/99%

Quantità:500mg/10g

Prezzo ($):195.0/814.0